molecular formula C12H16INO B5817658 N-(1-ethylpropyl)-3-iodobenzamide

N-(1-ethylpropyl)-3-iodobenzamide

Numéro de catalogue B5817658
Poids moléculaire: 317.17 g/mol
Clé InChI: JLGJSEQEHILKDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-ethylpropyl)-3-iodobenzamide, commonly known as EIBZ, is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of neuroscience. EIBZ is a selective sigma-1 receptor agonist that has been shown to have promising results in various studies related to neuroprotection, neurodegenerative diseases, and psychiatric disorders.

Mécanisme D'action

EIBZ acts as a selective sigma-1 receptor agonist, which is a transmembrane protein that is widely distributed in the central nervous system. Activation of the sigma-1 receptor has been shown to have various effects, including modulation of calcium signaling, regulation of ion channels, and modulation of neurotransmitter release. EIBZ has been shown to enhance the activity of the sigma-1 receptor, which leads to neuroprotective effects and modulation of neurotransmitter release.
Biochemical and Physiological Effects
EIBZ has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). EIBZ has also been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, EIBZ has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Avantages Et Limitations Des Expériences En Laboratoire

EIBZ has several advantages for lab experiments. It has been shown to have good bioavailability and can easily cross the blood-brain barrier. Additionally, EIBZ has a long half-life, which makes it suitable for chronic treatment studies. However, there are also some limitations to using EIBZ in lab experiments. It is a relatively new compound, and its long-term safety profile is not yet well-established. Additionally, the mechanism of action of EIBZ is not fully understood, which makes it difficult to interpret some of the results obtained from studies using this compound.

Orientations Futures

There are several future directions for research on EIBZ. One area of research is the potential use of EIBZ in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, there is potential for EIBZ to be used in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the elucidation of the mechanism of action of EIBZ, which could lead to the development of more selective and potent sigma-1 receptor agonists. Finally, there is potential for the development of EIBZ analogs with improved pharmacological properties.

Méthodes De Synthèse

The synthesis of EIBZ involves several steps, including the preparation of the starting material, the formation of the amide bond, and the introduction of the iodine atom. The starting material, 3-bromoaniline, is reacted with ethyl propionate in the presence of a base to produce N-(3-bromoanilino)ethyl propanamide. This intermediate is then reacted with sodium iodide and copper (I) iodide to produce EIBZ.

Applications De Recherche Scientifique

EIBZ has been extensively studied for its potential in the field of neuroscience. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. EIBZ has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, EIBZ has been shown to enhance cognitive function and memory in animal models.

Propriétés

IUPAC Name

3-iodo-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-3-11(4-2)14-12(15)9-6-5-7-10(13)8-9/h5-8,11H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGJSEQEHILKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.